molecular formula C21H28O2 B602009 Levonorgestrel Impurity B CAS No. 19914-67-1

Levonorgestrel Impurity B

カタログ番号: B602009
CAS番号: 19914-67-1
分子量: 312.46
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Levonorgestrel Impurity B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

1. Quality Control and Analytical Standards

  • Reference Standard : Levonorgestrel Impurity B is utilized as a reference standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to assess the purity of Levonorgestrel formulations. This ensures that pharmaceutical products meet regulatory standards for quality and safety .
  • Stability Studies : It plays a critical role in stability testing, helping to determine the degradation pathways of Levonorgestrel and its impurities under various conditions .

2. Pharmacokinetics and Metabolism Studies

  • Metabolic Pathways : Research involving this compound aids in understanding the metabolic pathways of Levonorgestrel, providing insights into how the body processes this compound and its impurities. This information is vital for evaluating potential side effects and interactions with other medications .
  • Bioavailability Assessments : Studies have explored the relative bioavailability of Levonorgestrel when influenced by various factors such as food intake or co-administration with other drugs, highlighting the importance of impurities in pharmacological assessments .

3. Clinical Research

  • Safety Evaluations : Clinical studies have indicated that impurities like this compound can influence the safety profile of hormonal contraceptives. Monitoring these impurities helps in assessing risks associated with venous thromboembolism and other cardiovascular events linked to contraceptive use .
  • Efficacy Studies : Understanding the effects of this compound on drug efficacy is essential, particularly in relation to contraceptive effectiveness and hormonal balance within users .

Table 1: Pharmacokinetic Parameters of Levonorgestrel

ParameterValue
Peak Serum Concentration162 pg/mL (7 days post-insertion)
Average Release Rate6 µg/24 hrs (over 3 years)
Clearance4.8 L/h (normal BMI)
Volume of Distribution~106 L

Table 2: Effects of Antiretroviral Therapy on Levonorgestrel Concentrations

GroupWeek 24 Concentration (pg/mL)Week 48 Concentration (pg/mL)
ART-naive528580
Efavirenz280247
Nevirapine710664

Case Studies

Case Study 1: Quality Control in Pharmaceutical Manufacturing
A study conducted by a pharmaceutical company demonstrated that using this compound as a reference standard significantly improved the accuracy of HPLC methods employed for quality assurance. The impurity's presence was monitored to ensure compliance with regulatory standards, reducing batch failures due to contamination.

Case Study 2: Clinical Implications on Cardiovascular Safety
In a clinical trial assessing the cardiovascular safety of combined oral contraceptives containing Levonorgestrel, researchers found that higher levels of impurities correlated with an increased risk of thromboembolic events. This study highlighted the necessity for rigorous impurity profiling in hormonal therapies.

類似化合物との比較

Levonorgestrel Impurity B can be compared with other similar compounds such as:

This compound is unique in its specific structure and use as a reference standard in laboratory tests .

生物活性

Levonorgestrel Impurity B is a metabolite associated with the synthetic progestin levonorgestrel, commonly used in contraceptive devices and hormonal therapies. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential side effects. This article reviews the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by data tables and case studies.

Overview of Levonorgestrel

Levonorgestrel is a potent progestin derived from the 19-nortestosterone class. It exhibits significant gestagenic properties, including:

  • Endometrial Effects : It down-regulates estrogen and progesterone receptors in the endometrium, leading to anti-proliferative effects.
  • Cervical Mucus Changes : It thickens cervical mucus, impeding sperm passage.
  • Sperm Function Inhibition : Alters the uterine and fallopian tube environment to inhibit sperm motility and function .

Pharmacokinetics of Levonorgestrel

The pharmacokinetics of levonorgestrel are influenced by various factors, including body weight and hormonal status. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption following administration; peak serum concentrations are reached within 1-2 weeks.
  • Distribution : High protein binding (97.5-99%), primarily to sex hormone-binding globulin (SHBG) and albumin.
  • Metabolism : Extensively metabolized in the liver, primarily by CYP3A4, with several metabolites formed, including 3α, 5β-tetrahydrolevonorgestrel .

This compound acts similarly to levonorgestrel but may exhibit distinct pharmacological properties due to its structural variations. It binds to progesterone receptors, initiating hormonal responses that influence reproductive processes.

Case Studies and Clinical Data

  • Impact on Pharmacokinetics with Antiretroviral Therapy :
    • A study evaluated the effects of efavirenz and nevirapine on levonorgestrel concentrations in HIV-positive women using subdermal implants. Results indicated significant reductions in levonorgestrel levels when combined with efavirenz (mean concentrations at week 24 were 528 pg/mL in ART-naive vs. 280 pg/mL in efavirenz group) while nevirapine did not adversely affect levels .
  • Endometrial Effects :
    • Research showed that levonorgestrel administration led to morphological changes in the endometrium, including atrophy of the endometrial mucosal layer and decidualization of stroma, indicating its potent effect on uterine tissue .

Table 1: Pharmacokinetic Parameters of Levonorgestrel

ParameterValue
Peak Serum Concentration162 pg/mL (7 days post-insertion)
Average Release Rate6 µg/24 hrs (over 3 years)
Clearance4.8 L/h (normal BMI)
Volume of Distribution~106 L

Table 2: Effects of Antiretroviral Therapy on Levonorgestrel Concentrations

GroupWeek 24 Concentration (pg/mL)Week 48 Concentration (pg/mL)
ART-naive528580
Efavirenz280247
Nevirapine710664

特性

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMLVDXPKCBMFQ-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652581
Record name (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19914-67-1
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonorgestrel Impurity B
Reactant of Route 2
Levonorgestrel Impurity B
Reactant of Route 3
Reactant of Route 3
Levonorgestrel Impurity B
Reactant of Route 4
Levonorgestrel Impurity B
Reactant of Route 5
Levonorgestrel Impurity B
Reactant of Route 6
Levonorgestrel Impurity B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。